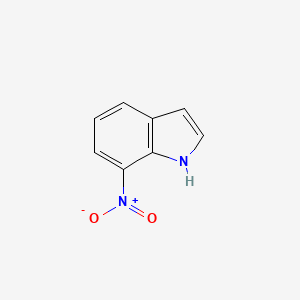

7-Nitroindole

Übersicht

Beschreibung

7-Nitroindole is a reagent used in chemical synthesis . It has been used in the synthesis of protein kinase and inosine monophosphate inhibitors, beta3 agonists, and CCK-1 receptor modulators . It has also been used as a photochemical precursor of the 2’-deoxyribonolactone analog .

Synthesis Analysis

The synthesis of 7-Nitroindole involves the reaction of 2-nitroaniline with acetaldehyde in a toluene solution of divalent ferrous complex . The reaction is carried out at room temperature for 240 minutes .Chemical Reactions Analysis

7-Nitroindole is used as a reagent in various chemical reactions . It has been used in the synthesis of protein kinase and inosine monophosphate inhibitors, beta3 agonists, and CCK-1 receptor modulators .Physical And Chemical Properties Analysis

7-Nitroindole is a yellow crystalline powder . It has a melting point of 94-98 °C (lit.) and a boiling point of 288.82°C (rough estimate) . It is slightly soluble in water .Wissenschaftliche Forschungsanwendungen

Protein Kinase Inhibitors

7-Nitroindole has been used in the preparation of protein kinase inhibitors . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them. Inhibiting these enzymes can be a therapeutic strategy for diseases such as cancer.

Potential Fructose 1,6-bisphosphatase Inhibitors

Fructose 1,6-bisphosphatase is an enzyme that plays a key role in gluconeogenesis, the process of glucose synthesis. 7-Nitroindole has been used in the development of potential inhibitors for this enzyme .

Factor Xa Inhibitors

Factor Xa is a crucial enzyme in the blood clotting process. 7-Nitroindole has been used in the development of Factor Xa inhibitors , which can prevent blood clots and are used in the treatment of conditions such as deep vein thrombosis and pulmonary embolism.

Antagonist of the Mineralocorticoid Receptor

Mineralocorticoid receptors are found in many tissues, including the kidney, heart, and brain. They play a role in maintaining blood pressure and electrolyte balance. 7-Nitroindole has been used in the development of antagonists for this receptor , which could have potential therapeutic applications in conditions like hypertension.

Antitumor Sulfonamides

Sulfonamides are a group of compounds that have a wide range of medicinal applications, including antibacterial and antitumor activities. 7-Nitroindole has been used in the synthesis of antitumor sulfonamides .

Inosine Monophosphate Dehydrogenase (IMPDH) Inhibitors

IMPDH is an enzyme that plays a key role in the synthesis of guanine nucleotides, which are essential for DNA and RNA. 7-Nitroindole has been used in the development of IMPDH inhibitors , which have potential applications in antiviral and anticancer therapies.

Wirkmechanismus

Target of Action

7-Nitroindole, also known as 7-Nitro-1H-indole, acts as a selective inhibitor for neuronal nitric oxide synthase (NOS) . This hemoprotein enzyme, in neuronal tissue, converts arginine to citrulline and nitric oxide (NO) . It has also been shown to be active against microglia cells , which are involved in the inflammatory response .

Mode of Action

7-Nitroindole inhibits the neuronal nitric oxide synthase enzyme, thereby reducing the production of nitric oxide . Nitric oxide can diffuse through the plasma membrane into neighboring cells, allowing cell signaling . Therefore, 7-Nitroindole indirectly inhibits this signaling process .

Biochemical Pathways

The inhibition of neuronal nitric oxide synthase by 7-Nitroindole affects the nitric oxide signaling pathway .

Pharmacokinetics

It is known that the compound is administered intraperitoneally in animal studies

Result of Action

The inhibition of neuronal nitric oxide synthase by 7-Nitroindole can lead to a decrease in nitric oxide production . This can have various effects at the molecular and cellular level, depending on the specific context. For example, it may act by reducing oxidative stress or by decreasing the amount of peroxynitrite formed in these tissues .

Safety and Hazards

7-Nitroindole is suspected of causing genetic defects . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

7-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-10(12)7-3-1-2-6-4-5-9-8(6)7/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJGQIVWUKFTRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

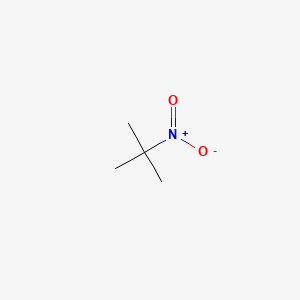

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20219879 | |

| Record name | Indole, 7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Nitroindole | |

CAS RN |

6960-42-5 | |

| Record name | 7-Nitroindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6960-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole, 7-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006960425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6960-42-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole, 7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Nitroindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 7-Nitroindole?

A1: The molecular formula of 7-Nitroindole is C8H6N2O2, and its molecular weight is 162.15 g/mol.

Q2: Is there spectroscopic data available for 7-Nitroindole?

A2: Yes, research has characterized 7-Nitroindole using various spectroscopic methods, including NMR and IR spectroscopy. [] These studies provide insights into the molecule's structure and vibrational characteristics.

Q3: What is known about the stability of 7-Nitroindole under different conditions?

A3: 7-Nitroindole exhibits varying stability depending on the conditions. For example, while it demonstrates stability in some organic solvents, its stability in aqueous solutions can be affected by factors like pH and temperature. [, ]

Q4: Are there any known catalytic applications of 7-Nitroindole?

A4: While 7-Nitroindole itself might not be a widely used catalyst, its derivatives have shown potential in catalytic applications. For instance, gold-catalyzed annulation reactions utilizing benzofurazan N-oxides, which can be derived from 7-Nitroindole, have been reported for synthesizing functionalized 7-Nitroindoles. []

Q5: Have computational methods been employed in research related to 7-Nitroindole?

A5: Yes, computational chemistry has played a role in understanding 7-Nitroindole and its derivatives. Molecular modeling studies have been used to design and evaluate potential 7-Nitroindole-based inhibitors for enzymes like fructose-1,6-bisphosphatase. [] These studies utilize techniques like docking simulations and QSAR models to predict binding affinities and guide the development of more potent inhibitors.

Q6: How do structural modifications of 7-Nitroindole influence its biological activity?

A6: Research suggests that even subtle changes to the 7-Nitroindole scaffold can significantly impact its biological activity. For example, the presence and position of substituents on the indole ring, particularly electron-withdrawing groups, can influence its interaction with target proteins, affecting its potency and selectivity. [, ]

Q7: Can you give specific examples of how modifying the 7-Nitroindole structure affects its activity?

A7: Certainly. Studies on 7-Nitroindole-2-carboxylic acid derivatives as potential inhibitors of fructose-1,6-bisphosphatase demonstrate the impact of structural modifications. Introducing specific substituents at the N1 position of the indole ring led to significant improvements in inhibitory potency. [] This highlights the importance of SAR studies in optimizing the activity of 7-Nitroindole-based compounds.

Q8: Are there specific formulation strategies employed to enhance the stability or bioavailability of 7-Nitroindole derivatives?

A8: Research on formulating 7-Nitroindole derivatives for improved stability and bioavailability is ongoing. Strategies often involve using excipients, modifying particle size, or developing specific drug delivery systems tailored to the intended application. []

Q9: What are the safety considerations and regulations surrounding the use of 7-Nitroindole?

A9: As with many research chemicals, handling 7-Nitroindole requires caution and adherence to safety guidelines. The specific safety data sheets (SDS) should always be consulted for detailed information on handling, storage, and disposal.

Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of 7-Nitroindole?

A10: While detailed pharmacokinetic studies specifically focusing on 7-Nitroindole might be limited, research on similar indole derivatives suggests potential metabolic pathways, often involving modifications to the indole ring. Further investigation is needed to fully elucidate the ADME profile of 7-Nitroindole in different biological systems. []

Q11: Has 7-Nitroindole shown efficacy in any in vitro or in vivo models?

A11: Yes, 7-Nitroindole has demonstrated in vitro and in vivo efficacy in various studies. For instance, it has shown activity as an inhibitor of neuronal nitric oxide synthase (nNOS) and has been investigated in animal models of neuropathic pain. [] Additionally, certain 7-Nitroindole derivatives have exhibited anti-tumor activity in cell-based assays and animal models. []

Q12: Is there any information available regarding potential resistance mechanisms to 7-Nitroindole or its derivatives?

A12: While specific resistance mechanisms related to 7-Nitroindole have not been extensively characterized, it's plausible that resistance could develop through mechanisms like target protein mutations or upregulation of drug efflux pumps, as observed with other therapeutic agents.

Q13: What is the toxicological profile of 7-Nitroindole?

A13: The toxicological profile of 7-Nitroindole is still under investigation. While it has shown efficacy in preclinical models, more research is needed to fully assess its safety profile, including potential long-term effects.

Q14: Are there any specific drug delivery strategies being explored for 7-Nitroindole and its derivatives?

A14: Researchers are continually exploring innovative drug delivery strategies to enhance the therapeutic index of compounds, including 7-Nitroindole derivatives. These might involve nanoparticle-based delivery systems or conjugating the compound to specific targeting ligands to improve its delivery to target tissues. []

Q15: Are there any known biomarkers associated with the efficacy or response to 7-Nitroindole treatment?

A15: Research on biomarkers related to 7-Nitroindole treatment is currently limited. Identifying specific biomarkers would be valuable for predicting treatment response, monitoring efficacy, and potentially guiding personalized therapeutic approaches.

Q16: What analytical techniques are used to characterize and quantify 7-Nitroindole?

A16: Various analytical methods are employed to characterize and quantify 7-Nitroindole, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), and spectroscopic techniques like NMR and IR. These methods ensure the compound's identity, purity, and concentration are accurately determined. []

Q17: Is there any information available regarding the environmental impact or degradation pathways of 7-Nitroindole?

A17: Research on the environmental fate and ecotoxicological effects of 7-Nitroindole is currently scarce. Assessing its potential impact on the environment and developing strategies for responsible disposal are essential aspects of its development. []

Q18: What is known about the dissolution and solubility of 7-Nitroindole in different media?

A18: The dissolution rate and solubility of 7-Nitroindole can vary depending on factors such as pH, temperature, and the presence of other excipients in the formulation. These factors can influence its bioavailability and ultimately affect its efficacy. []

Q19: Are the analytical methods used for 7-Nitroindole validated for accuracy, precision, and specificity?

A19: Validating analytical methods is crucial to ensure their reliability and accuracy. Methods used for quantifying and characterizing 7-Nitroindole typically undergo rigorous validation procedures to demonstrate their fitness for purpose, ensuring the reliability of research data. []

Q20: What quality control measures are in place for 7-Nitroindole during its development and potential manufacturing?

A20: Stringent quality control measures are essential throughout the development and manufacturing of any pharmaceutical compound, including 7-Nitroindole. These measures ensure the compound's identity, purity, potency, and stability meet the required standards. []

Q21: Does 7-Nitroindole have any known immunogenic properties?

A21: The immunogenic potential of 7-Nitroindole is not extensively studied. Evaluating its potential to elicit immune responses and developing strategies to minimize potential immunogenicity are crucial considerations during drug development. []

Q22: Are there any known interactions between 7-Nitroindole and drug transporters?

A22: Drug-transporter interactions can significantly impact a compound's pharmacokinetic properties. Research on 7-Nitroindole's interaction with drug transporters like P-glycoprotein (P-gp) would be essential to understand its absorption, distribution, and elimination. []

Q23: Does 7-Nitroindole induce or inhibit drug-metabolizing enzymes?

A23: Investigating whether 7-Nitroindole affects cytochrome P450 (CYP) enzymes, responsible for metabolizing many drugs, is crucial as such interactions can lead to altered drug levels and potential side effects.

Q24: What is known about the biocompatibility and biodegradability of 7-Nitroindole?

A24: Understanding the biocompatibility of 7-Nitroindole and its potential to degrade into harmless byproducts within biological systems is essential for its safe application. []

Q25: Are there any known alternatives or substitutes for 7-Nitroindole in its various applications?

A25: Research is continuously exploring alternative compounds and strategies. Comparing the performance, cost, and environmental impact of 7-Nitroindole with potential alternatives would be beneficial. []

Q26: Are there any specific considerations for recycling or waste management related to 7-Nitroindole?

A26: Developing environmentally responsible strategies for the synthesis, purification, and disposal of 7-Nitroindole is vital. Exploring recycling options and minimizing waste generation throughout its life cycle are crucial. []

Q27: What research infrastructure and resources are important for studying 7-Nitroindole?

A27: Access to advanced analytical techniques like NMR, HPLC, and MS, along with computational resources for modeling and simulation, are crucial for advancing research on 7-Nitroindole. []

Q28: What are some historical milestones in the research and development of 7-Nitroindole?

A28: While a detailed historical account might not be readily available, tracing the evolution of 7-Nitroindole research, from its initial synthesis and characterization to its current applications and future directions, would provide valuable context.

Q29: How can research on 7-Nitroindole benefit from cross-disciplinary collaborations?

A29: Cross-disciplinary collaborations are essential to drive innovation in 7-Nitroindole research. Combining expertise from synthetic chemistry, pharmacology, computational modeling, and material science can accelerate the development of new applications and a deeper understanding of its properties. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.